molecular formula C22H14O6S B2480815 (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 622801-92-7

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2480815
CAS No.: 622801-92-7
M. Wt: 406.41
InChI Key: LZYMJBYMCQLZKV-GRSHGNNSSA-N
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Description

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a useful research compound. Its molecular formula is C22H14O6S and its molecular weight is 406.41. The purity is usually 95%.
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Biological Activity

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound with potential biological activities. Its unique structural features, including a benzofuran core and thiophene moiety, suggest various interactions within biological systems. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Structural Characteristics

The compound can be characterized by the following molecular features:

FeatureDescription
Molecular Formula C20H14O5S
Molecular Weight 398.5 g/mol
CAS Number 929372-96-3

The structure includes a benzofuran unit linked to a thiophene ring, which is known to enhance biological activity due to its ability to interact with various biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives. For instance, similar derivatives have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) using the SRB assay. The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin, indicating strong antitumor activity .

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of EGFR : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancers.
  • Induction of Apoptosis : Studies utilizing annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis revealed that treatment with these compounds can lead to cell cycle arrest at specific phases, preventing cancer cell proliferation .

Other Biological Activities

Beyond anticancer effects, the compound's structural characteristics suggest potential activities in other areas:

  • Antimicrobial Properties : Compounds with similar structures have exhibited antimicrobial activity against several bacterial strains. This suggests that (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives may also possess such effects .
  • Anti-inflammatory Effects : The presence of thiophene rings in related compounds has been associated with anti-inflammatory activities, potentially making this compound useful in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Activity : A recent study synthesized several thiourea derivatives incorporating benzo[d][1,3]dioxol moieties and tested them against cancer cell lines. The results indicated significant cytotoxicity and selectivity towards cancer cells over normal cells .
  • Molecular Docking Studies : Research involving molecular docking has predicted strong binding affinities between these compounds and key biological targets involved in tumor progression and inflammation pathways.

Properties

IUPAC Name

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O6S/c1-12-6-7-29-20(12)10-19-21(23)15-4-3-14(9-17(15)28-19)27-22(24)13-2-5-16-18(8-13)26-11-25-16/h2-10H,11H2,1H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYMJBYMCQLZKV-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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